1-(2-(Thiophen-2-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(2-(Thiophen-2-yl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C11H15NOS It is characterized by the presence of a thiophene ring attached to a piperidine moiety, linked through an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Thiophen-2-yl)piperidin-1-yl)ethanone typically involves the reaction of thiophene-2-carboxylic acid with piperidine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux with a dehydrating agent to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Thiophen-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may require reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-ylpiperidin-1-yl ethanol.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
1-(2-(Thiophen-2-yl)piperidin-1-yl)ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Thiophen-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Phenyl-1-(piperidin-1-yl)ethanone: Similar structure but with a phenyl group instead of a thiophene ring.
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: Contains a phenyl group and is used in different applications.
1-Trifluoroacetyl piperidine: Features a trifluoroacetyl group instead of an ethanone group.
Uniqueness: 1-(2-(Thiophen-2-yl)piperidin-1-yl)ethanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C11H15NOS |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
1-(2-thiophen-2-ylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C11H15NOS/c1-9(13)12-7-3-2-5-10(12)11-6-4-8-14-11/h4,6,8,10H,2-3,5,7H2,1H3 |
InChI Key |
UXSJHVPAJPXQCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=CC=CS2 |
Origin of Product |
United States |
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